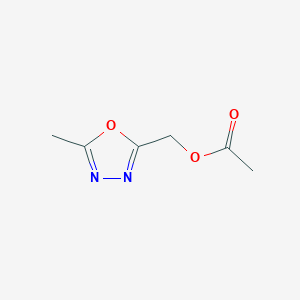
rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans (RCCA) is a cyclopropane derivative of naphthalene, a naturally occurring aromatic compound. RCCA is a chiral molecule, with two stereoisomers, 1R,2R-RCCA and 1S,2S-RCCA, both of which have been studied for their potential applications in organic synthesis and medicinal chemistry. RCCA has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential as a therapeutic agent for the treatment of a number of diseases.
Aplicaciones Científicas De Investigación
Rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans has been studied extensively for its potential applications in organic synthesis and medicinal chemistry. In particular, rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals. It has also been studied for its potential as a therapeutic agent for the treatment of a number of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Mecanismo De Acción
The exact mechanism of action of rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. By blocking the action of COX-2, rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans may be able to reduce inflammation and pain. rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans may also act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans has been shown to have a number of biochemical and physiological effects. In in vitro studies, rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. In addition, rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans has been shown to have antioxidant activity, scavenging free radicals and reducing oxidative stress. In animal studies, rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans has been shown to reduce inflammation and pain, and to have anti-tumor and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans in laboratory experiments offers a number of advantages, including its availability in a variety of forms, its low cost, and its ability to be synthesized in a variety of ways. However, there are also some limitations to its use. For example, rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans is a chiral molecule, and the stereoisomer used in experiments can have a significant impact on the results. In addition, rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans is a relatively new compound, and its exact mechanism of action is not yet fully understood.
Direcciones Futuras
Given the potential of rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans as a therapeutic agent, there are a number of future directions that could be explored. These include further studies to elucidate the exact mechanism of action of rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans, as well as further studies to investigate its potential applications in the treatment of various diseases. In addition, further studies could be conducted to investigate the potential of rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans as an antioxidant, as well as its potential applications in organic synthesis. Finally, further studies could be conducted to investigate the potential of rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans to interact with other drugs, as well as its potential side effects.
Métodos De Síntesis
Rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans can be synthesized by a variety of methods, including the reaction of naphthalene with ethyl chloroformate in the presence of a base, such as sodium hydroxide, to form the ethyl ester of rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans, followed by hydrolysis to form the free acid. Alternatively, rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans can be synthesized from the reaction of naphthalene with ethyl chloroformate in the presence of a base, such as sodium hydroxide, followed by treatment with aqueous hydrochloric acid to form the chloride salt of rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, trans, which can be converted to the free acid by treatment with aqueous sodium hydroxide.
Propiedades
IUPAC Name |
2-naphthalen-2-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIYLUVAEOWOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid | |
CAS RN |
134198-15-5 |
Source


|
| Record name | rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid](/img/structure/B6144243.png)






![6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6144287.png)
![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)

![2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6144314.png)

![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)
